molecular formula C30H44ClNO23 B12310214 2-Chloro-4-nitrophenyl-b-D-cellotetraoside

2-Chloro-4-nitrophenyl-b-D-cellotetraoside

Cat. No.: B12310214
M. Wt: 822.1 g/mol
InChI Key: WOQXBWUIUQFCGE-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenyl-b-D-cellotetraoside is a chromogenic substrate used primarily for the detection and characterization of cellulase activity. This compound is particularly useful in biofuels research, where it helps measure cellulase activity for optimal ethanol production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl-b-D-cellotetraoside typically involves the glycosylation of 2-chloro-4-nitrophenol with a suitable cellotetraose donor. The reaction is often carried out in the presence of a catalyst such as silver triflate or boron trifluoride etherate under anhydrous conditions. The product is then purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrophenyl-b-D-cellotetraoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-nitrophenyl-b-D-cellotetraoside has a wide range of applications in scientific research:

Mechanism of Action

The compound acts as a chromogenic substrate for cellulases. When hydrolyzed by cellulases, it releases 2-chloro-4-nitrophenol, which can be quantitatively measured due to its distinct color change. This allows researchers to determine the activity and efficiency of cellulases. The molecular targets are the active sites of cellulase enzymes, and the pathway involves the cleavage of the glycosidic bond between the cellotetraose and the nitrophenyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-nitrophenyl-b-D-cellotetraoside is unique due to its longer glycosidic chain, which provides a more accurate representation of natural cellulose substrates. This makes it particularly valuable in biofuels research and enzymatic studies .

Properties

Molecular Formula

C30H44ClNO23

Molecular Weight

822.1 g/mol

IUPAC Name

2-[6-[6-[6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H44ClNO23/c31-9-3-8(32(46)47)1-2-10(9)48-27-21(43)17(39)24(12(5-34)50-27)54-29-23(45)19(41)26(14(7-36)52-29)55-30-22(44)18(40)25(13(6-35)51-30)53-28-20(42)16(38)15(37)11(4-33)49-28/h1-3,11-30,33-45H,4-7H2

InChI Key

WOQXBWUIUQFCGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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